Telithromycin

Antimicrobial Resistance Ribosomal Methylation MLS(B) Resistance

Telithromycin (HMR 3647), the first clinically approved ketolide antibiotic, is an indispensable reference compound for antimicrobial resistance research. Its C3-keto, C6-methoxy, and C11/C12 alkyl-aryl carbamate modifications confer 16–250× greater potency than clarithromycin against ErmN-methylated ribosomes. With a consistent MIC90 of 0.06 µg/mL against erm(B)- and mef(A)-positive S. pneumoniae, it serves as the gold-standard comparator for next-generation ketolide development and susceptibility testing. Procure telithromycin for reproducible, resistance-independent benchmarks in PK/PD, ribosomal binding, and SAR studies.

Molecular Formula C43H65N5O10
Molecular Weight 812.0 g/mol
CAS No. 191114-48-4
Cat. No. B1682012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelithromycin
CAS191114-48-4
SynonymsHMR 3647
HMR-3647
HMR3647
Ketek
RU 66647
RU-66647
telithromycin
Molecular FormulaC43H65N5O10
Molecular Weight812.0 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
InChIInChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1
InChIKeyLJVAJPDWBABPEJ-PNUFFHFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.83e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Telithromycin (CAS 191114-48-4) – Core Characteristics and Procurement Baseline for the First Ketolide Antibiotic


Telithromycin (HMR 3647) is the first ketolide antimicrobial to achieve clinical approval and widespread use, representing a semisynthetic derivative of the 14-membered macrolide clarithromycin [1]. Its structural modifications—including a C3-keto group replacing L-cladinose, a C6-methoxy group, and a C11/C12 alkyl-aryl carbamate extension—confer enhanced ribosomal binding, improved acid stability, and retained activity against common macrolide resistance mechanisms [2]. For scientific and industrial procurement, telithromycin serves as a critical comparator tool for novel ketolide development (e.g., solithromycin, cethromycin) and as a reference standard in antimicrobial susceptibility testing of respiratory pathogens, particularly Streptococcus pneumoniae harboring erm(B) or mef(A) resistance determinants [3].

Why Macrolide Substitution for Telithromycin Fails: Resistance-Driven Procurement Rationale


Generic substitution with macrolides such as clarithromycin or azithromycin fails in scientific and clinical contexts due to telithromycin's unique structural features that overcome the two predominant macrolide resistance mechanisms in Streptococcus pneumoniae: erm(B)-mediated ribosomal methylation and mef(A)-mediated drug efflux [1]. Standard macrolides lose activity against these resistant strains, with erythromycin MIC90 exceeding 64 µg/mL for erm(B)-positive isolates, whereas telithromycin maintains potent activity (MIC90 = 0.06 µg/mL) irrespective of resistance genotype [2]. This differential activity is quantifiable, directly impacting experimental design in antimicrobial research, comparator selection in drug development, and informed procurement of reference compounds for susceptibility testing [3].

Telithromycin Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Selection


Telithromycin Retains Potency Against erm(B)-Methylated Ribosomes: 16-250× Superior to Clarithromycin and Erythromycin

In a defined bacterial system where >80% of rRNA molecules were monomethylated by ErmN, telithromycin (HMR 3647) remained 16 to 250 times as potent as clarithromycin and erythromycin. This contrasts with the high-level resistance conferred to macrolides by Erm monomethylation [1]. The ketolide's activity is refractory to this resistance mechanism, explaining its retained clinical utility against macrolide-resistant streptococci [2].

Antimicrobial Resistance Ribosomal Methylation MLS(B) Resistance

Telithromycin MIC90 = 0.06 µg/mL Against Macrolide-Resistant S. pneumoniae vs. Erythromycin MIC90 >64 µg/mL

In a study of 203 Spanish clinical isolates of S. pneumoniae prospectively collected during 1999–2000, telithromycin was active against 98.9% of isolates (MIC ≤0.5 µg/mL) with an MIC90 of 0.06 µg/mL, irrespective of the presence of erm(B) or mef(A) resistance genes. In contrast, erythromycin showed activity against only 61.0% of isolates (MIC ≤0.25 µg/mL) with an MIC90 >64 µg/mL [1]. The erm(B) gene was detected in 93.6% of erythromycin-resistant isolates, underscoring telithromycin's critical advantage in resistance-heavy epidemiological settings [2].

Antimicrobial Susceptibility Testing Streptococcus pneumoniae Macrolide Resistance

Telithromycin Ribosomal Binding Affinity: 10× Greater Than Erythromycin, 6× Greater Than Clarithromycin

In vitro ribosomal binding studies demonstrate that telithromycin binds to wild-type 50S ribosomal subunits with 10-fold greater affinity than erythromycin A and 6-fold greater affinity than clarithromycin. Against MLS(B)-resistant ribosomes, telithromycin's affinity is >20 times that of both macrolides [1]. This enhanced binding is attributed to the C11/C12 alkyl-aryl carbamate extension, which provides an additional anchor to domain II of the 23S rRNA [2].

Drug-Target Interaction Ribosomal Binding Structure-Activity Relationship

Telithromycin Exhibits Greater Anti-Pneumococcal Pharmacodynamic Effect Than Clarithromycin at Clinical Doses

Using an in vitro dynamic model simulating human pharmacokinetics, telithromycin 800 mg once daily demonstrated a greater anti-pneumococcal effect than clarithromycin 500 mg twice daily for a hypothetical strain with MICs equal to the respective MIC50 values. The relationship between area between the control growth curve and time-kill curve (ABBC) and AUC/MIC was strain- and antibiotic-independent [1]. Furthermore, while clarithromycin treatment enriched resistant staphylococci, telithromycin treatment for 3 days was not accompanied by a loss in susceptibility [2].

Pharmacodynamics Time-Kill Kinetics In Vitro Dynamic Model

Telithromycin Achieves Higher Saliva Than Plasma Concentrations; Clarithromycin Saliva and Plasma Parameters Are Similar

In a randomized clinical trial comparing telithromycin 800 mg once daily (n=10) and clarithromycin 500 mg twice daily (n=10) for 10 days, telithromycin mean Cmax, AUC, and C24 in saliva exceeded the values obtained from plasma. In contrast, saliva and serum pharmacokinetic parameters were in the same range for the clarithromycin group [1]. This differential saliva penetration indicates a favorable profile for throat infections and may explain the observed reduced emergence of clarithromycin-resistant α-hemolytic streptococci in the telithromycin group [2].

Pharmacokinetics Tissue Penetration Oropharyngeal Infections

Telithromycin Ecological Profile: Reduced Emergence of Resistant Enterococci and Enterobacteriaceae vs. Clarithromycin

In the same comparative trial (telithromycin 800 mg qd vs. clarithromycin 500 mg bid for 10 days), a significant emergence of highly clarithromycin-resistant α-hemolytic streptococci, intestinal enterococci, and Enterobacteriaceae was detected at day 10 in the clarithromycin group, whereas telithromycin administration was associated with moderate and transient ecological disturbances without overgrowth of yeasts or Clostridium difficile [1]. The study concluded that telithromycin has a more favorable ecological profile compared with clarithromycin in terms of resistance development in the normal microflora [2].

Microbiome Impact Resistance Emergence Ecological Profile

Telithromycin: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Macrolide-Resistant S. pneumoniae Susceptibility Testing

Telithromycin's consistent MIC90 of 0.06 µg/mL against erm(B)- and mef(A)-positive S. pneumoniae isolates makes it an essential quality control and reference compound for antimicrobial susceptibility testing panels targeting macrolide-resistant respiratory pathogens [1]. Its activity is independent of the most prevalent resistance mechanisms, providing a reliable benchmark against which novel macrolide/ketolide candidates can be assessed [2].

Mechanistic Probe for Ribosomal Methylation and Ketolide Binding Studies

The quantitative resistance-bypass of telithromycin (16-250× more potent than clarithromycin against ErmN monomethylated ribosomes) positions it as a critical tool compound for investigating the impact of ribosomal methylation on antibiotic efficacy [1]. Its 6-10× higher wild-type ribosomal binding affinity versus macrolides further supports its use in drug-target interaction studies and structure-activity relationship (SAR) analyses of ribosome-targeting agents [2].

Comparator in PK/PD Modeling and Tissue Penetration Studies

Telithromycin's differential saliva penetration (saliva Cmax, AUC > plasma) and its greater anti-pneumococcal pharmacodynamic effect versus clarithromycin at simulated clinical doses make it a valuable comparator in pharmacokinetic/pharmacodynamic (PK/PD) studies involving respiratory tract infection models [1][2]. Its favorable ecological profile with reduced resistance emergence in the normal flora is also relevant for microbiome-focused pharmacoepidemiology research .

Benchmark for Novel Ketolide Development (e.g., Solithromycin, Cethromycin)

As the first clinically approved ketolide, telithromycin serves as the historical benchmark against which newer ketolides (e.g., cethromycin, solithromycin) are evaluated. Comparative data show telithromycin MIC90 = 0.0078 µg/mL against Borrelia burgdorferi, only 4-fold higher than cethromycin (0.0019 µg/mL), providing a quantifiable baseline for assessing the activity of next-generation ketolides [1]. Its structural and pharmacodynamic profile informs lead optimization in ketolide drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.